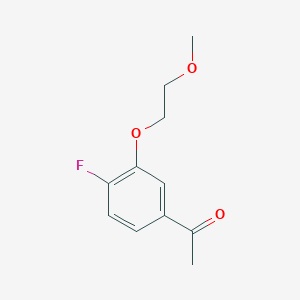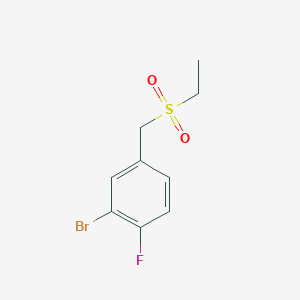
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethylsulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a fluorobenzene derivative, followed by the introduction of the ethylsulfonylmethyl group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonylmethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The ethylsulfonylmethyl group can enhance the compound’s binding affinity and selectivity through specific interactions with the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the ethylsulfonylmethyl group.
2-Bromo-4-fluorotoluene: Contains bromine and fluorine but lacks the sulfonyl group.
4-Bromo-2-fluorobenzene: Similar but without the ethylsulfonylmethyl group.
Uniqueness
2-Bromo-4-((ethylsulfonyl)methyl)-1-fluorobenzene is unique due to the presence of the ethylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This group can enhance the compound’s solubility, stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H10BrFO2S |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
2-bromo-4-(ethylsulfonylmethyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3 |
Clé InChI |
FSGQGTLFPPCVHH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



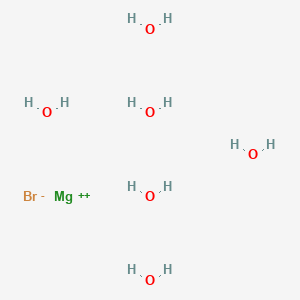


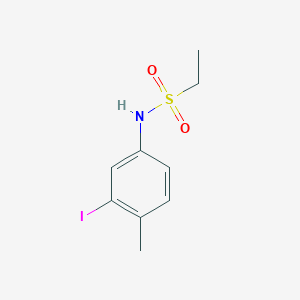



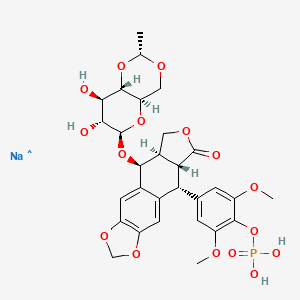
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
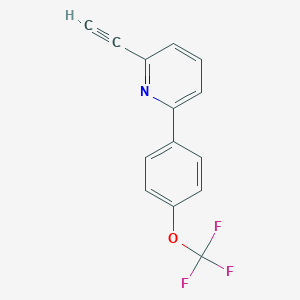
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
